Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce amines .
Scientific Research Applications
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-mercapto-1,3,4-thiadiazole
Uniqueness
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15N5O3S3 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H15N5O3S3/c1-4-20-9(19)7-5(2)14-11(22-7)15-8(18)6(3)21-12-17-16-10(13)23-12/h6H,4H2,1-3H3,(H2,13,16)(H,14,15,18) |
InChI Key |
CNRUAEGURARVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NN=C(S2)N)C |
Origin of Product |
United States |
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